Product packaging for Actinium-227(Cat. No.:CAS No. 14952-40-0)

Actinium-227

Cat. No.: B1199874
CAS No.: 14952-40-0
M. Wt: 227.02775 g/mol
InChI Key: QQINRWTZWGJFDB-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinium-227 is a radioactive isotope of actinium and a vital tool in scientific research and nuclear medicine development. With a half-life of 21.772 years , it decays primarily via beta-minus emission (98.62%) to form Thorium-227, with a minor alpha decay branch (1.38%) to Francium-223 . This decay profile makes it a formidable alpha-particle source . A key historical application of this compound is in neutron sources, where it is combined with beryllium; the alpha particles from its decay interact with beryllium-9 atoms to produce neutrons . In the field of oceanography, 227Ac serves as a natural tracer for studying large-scale ocean processes like vertical eddy diffusion and sediment-water interactions, due to its release from seafloor sediments . Furthermore, this compound is the parent nuclide of Actinium-225, a promising isotope for Targeted Alpha Therapy (TAT) in oncology . Research into the coordination chemistry of this compound is crucial for developing advanced radiopharmaceuticals and separation methods . This product is supplied for research purposes in the study of nuclear chemistry, environmental tracing, and the development of novel cancer therapeutics. It is strictly for professional laboratory use. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ac B1199874 Actinium-227 CAS No. 14952-40-0

Properties

CAS No.

14952-40-0

Molecular Formula

Ac

Molecular Weight

227.02775 g/mol

IUPAC Name

actinium-227

InChI

InChI=1S/Ac/i1+0

InChI Key

QQINRWTZWGJFDB-IGMARMGPSA-N

SMILES

[Ac]

Isomeric SMILES

[227Ac]

Canonical SMILES

[Ac]

Synonyms

227Ac
Ac227
Actinium-227

Origin of Product

United States

Nuclear Structure and Decay Systematics of Actinium 227

Actinium-227 Decay Schemes and Branching Ratios

This compound decays primarily via beta-particle (β-) emission, with a smaller fraction undergoing alpha-particle (α) emission.

The predominant decay pathway for this compound is beta-particle emission, accounting for approximately 98.62% to 99% of its disintegrations. This predominant pathway leads to the formation of Thorium-227 (B1209163) (Th-227), which has a half-life of 18.68 days. The beta particles emitted during this decay have a relatively low energy, with a maximum energy of 44.8 keV.

Table 1: this compound Decay Properties

PropertyValue
Half-life21.772 years
Predominant DecayBeta (β-) emission
Beta Branching Ratio98.62% - 99%
Alpha Branching Ratio1% - 1.38%
Max Beta Energy44.8 keV

A minor branching ratio of about 1% to 1.38% of this compound decays occur via alpha-particle emission. This pathway leads to the formation of Francium-223 (Fr-223), which has a much shorter half-life of 22 minutes.

This compound is the parent of the "actinium series" (also known as the 4n+3 series), which ultimately leads to the stable isotope Lead-207 (B76081) (Pb-207). The primary decay chain initiated by this compound proceeds as follows:

This compound (Ac-227) (T½ = 21.772 y) predominantly undergoes beta decay to Thorium-227 (Th-227) .

Thorium-227 (Th-227) (T½ = 18.68 d) then decays by alpha emission to Radium-223 (B1233065) (Ra-223) .

Radium-223 (Ra-223) (T½ = 11.43 d) subsequently decays through a series of short-lived alpha and beta emitters, including Radon-219 (Rn-219), Polonium-215 (Po-215), Lead-211 (Pb-211), Bismuth-211 (Bi-211), and Thallium-207 (Tl-207).

The chain finally concludes with the formation of stable Lead-207 (Pb-207) .

The cumulative alpha emission from the Thorium-227 decay chain (including its short-lived daughters) is 500% per Th-227 decay, and cumulative beta emission is 200%. Purified this compound comes into radioactive equilibrium with its decay products after approximately half a year, or about 185 days.

Table 2: this compound Decay Chain Leading to Stable Lead-207

IsotopeSymbolHalf-lifePrimary Decay Mode
This compoundAc-22721.772 yearsβ- (98.62-99%)
Thorium-227Th-22718.68 daysα
Radium-223Ra-22311.43 daysα
Radon-219Rn-2193.96 secondsα
Polonium-215Po-2151.781 millisecondsα
Lead-211Pb-21136.1 minutesβ-
Bismuth-211Bi-2112.2 minutesα (99.7%) / β- (0.3%)
Thallium-207Tl-2074.8 minutesβ-
Lead-207 (Stable)Pb-207StableN/A

Spectroscopic Characterization of this compound and Its Progeny

Direct detection of this compound by its emissions is difficult due to low available amounts, low energy of its beta particles, and low intensity of alpha radiation. Therefore, it is often traced via its decay products.

Alpha Particle Energy Spectroscopy for Isotopic Quantification

Alpha spectrometry can be used to identify this compound, despite its low alpha emission intensity (1.38%). However, direct alpha-spectrometric determination of this compound is complicated by interferences from the alpha emissions of its rapidly growing decay products, such as Thorium-227 and Radium-223. The alpha peaks corresponding to this compound are on the low-energy slope of the alpha peaks of Thorium-227 and Radium-223.

Techniques like Decay Energy Spectroscopy (DES) using superconducting transition edge sensor (TES) microcalorimeters offer high-resolution energy spectroscopy and 100% detection efficiency, collapsing several alpha decay peaks into single Q-value peaks. This approach is useful for quantitative measurements of complicated spectra, including the quantification of trace this compound impurity in other medical radionuclides. Alpha spectrometry methods often involve chemical separation of Actinium from its daughters, followed by measurement of the daughters (Thorium-227 and Radium-223) after ingrowth. A second measurement after about 90 days allows for the decay of any interfering isotopes (like Actinium-225) and the ingrowth of this compound daughters.

Gamma-ray Spectroscopy for Daughter Product Monitoring and Impurity Assessment

Freshly purified this compound emits no analytically useful gamma-radiation. Consequently, gamma-ray spectroscopy is a preferred technique for quantifying this compound indirectly by measuring the gamma emissions of its daughter products, particularly Thorium-227 (Th-227).

Key gamma emissions from this compound's progeny that are utilized for monitoring include:

Thorium-227 (Th-227) : A notable gamma peak at 236.0 keV with an emission intensity of 12.9%.

Radium-223 (Ra-223) : Emits X-rays from 81 to 98 keV (49.6%) and gamma rays, notably at 269 keV (13.3%).

Radon-219 (Rn-219) : Emits gamma rays at 271 keV (10.8%).

Bismuth-211 (Bi-211) : Emits gamma rays at 351 keV (13%).

Table 3: Key Gamma Energies of this compound Progeny

IsotopeKey Gamma Energy (keV)Emission Intensity (%)
Thorium-227236.012.9
Radium-22326913.3
Radon-21927110.8
Bismuth-21135113

Monitoring these gamma emissions allows for the assessment of this compound content and the evaluation of impurities in various samples, including radiopharmaceuticals. For instance, in the context of Radium-223 pharmaceuticals, the this compound content can be calculated from the in-growth of Thorium-227, with measurements typically performed 24 and 48 hours after separation. Gamma spectroscopy can also identify this compound daughters associated with radiolabeled peptides at later time points (e.g., 100 days post-radiolabeling), when the emissions from this compound's daughters have reached equilibrium.

Conversion Electron Spectroscopy for Nuclear Level Scheme Elucidation

Conversion electron spectroscopy is a powerful experimental technique employed in nuclear physics to investigate the excited states and decay schemes of radioactive nuclei. This method involves the detection and energy analysis of electrons ejected from atomic shells following a nuclear transition, known as internal conversion electrons. When a nucleus de-excites, it can do so by emitting a gamma ray or by transferring its excitation energy directly to an atomic electron, which is then emitted from the atom. escholarship.org

For alpha emitters like this compound, the elucidation of complex decay schemes often necessitates the study of both gamma rays and conversion electrons associated with the alpha emission. escholarship.org This approach allows for the identification of nuclear energy levels that may not be directly populated by alpha particles or are populated with insufficient intensity to be observed via direct alpha spectroscopy. escholarship.org

In the context of this compound, specific transitions are of interest for spectroscopic analysis. For instance, the 27.4-keV E1 transition in Ac-227, which connects a 3/2+ parity-doublet partner state to the 3/2- ground state, has been identified as being particularly well-suited for sensitive recoil-free self-absorption techniques, such as Mössbauer spectroscopy. researchgate.net The study of such low-energy transitions often involves the detection of conversion electrons, as internal conversion can be a dominant decay mode for low-energy transitions in heavy nuclei. While the search results specifically mention Mössbauer spectroscopy for this transition in Ac-227, the broader applicability of conversion electron spectroscopy for studying nuclear levels in alpha emitters is well-established. escholarship.org

Nuclear Data Evaluation and Theoretical Modeling for this compound

The comprehensive understanding of this compound's nuclear properties relies heavily on rigorous nuclear data evaluation and advanced theoretical modeling. These efforts are crucial for benchmarking nuclear structure models and addressing the scarcity of experimental data for many actinide nuclei. uni-mainz.de

Compilation and Critical Assessment of this compound Nuclear Parameters

The compilation and critical assessment of nuclear parameters for this compound involve gathering experimental values and their associated uncertainties from various sources. This process is essential for creating reliable databases used in diverse applications. iaea.orggovinfo.gov Parameters such as atomic mass, half-life, decay energies, and branching ratios are meticulously collected and reviewed. mit.eduperiodictable.comwise-uranium.org

International efforts, such as those undertaken by the International Atomic Energy Agency (IAEA), aim to assemble credible databases for therapeutic radionuclides, which include this compound and its decay products. iaea.org These projects involve new measurements and the evaluation of cross-section data, ensuring the accuracy and completeness of the available nuclear information. iaea.org

Key nuclear parameters for this compound that are compiled and assessed include:

Atomic Mass: 227.027747 u mit.edu

Excess Mass (Δ): 25.846141 MeV mit.edu

Binding Energy: 1736.714684 MeV mit.edu

Beta-minus Decay Energy (Q): 0.044824 MeV mit.edu

Alpha Decay Energy (Q): 5.042 MeV mit.edu

Half-life: 21.773 years mit.edu

Spin: 3/2- mit.edu

Beta-minus Branch Ratio: 98.62% mit.edu

Alpha Branch Ratio: 1.38% mit.edu

Application of Nuclear Structure Models to Actinium Isotopes

Nuclear structure models are applied to actinium isotopes, including this compound, to interpret experimental findings and predict unmeasured properties. The actinide region of the nuclear chart is a focal point for such studies, partly due to the predicted occurrence of octupole deformation in some of these nuclei. researchgate.netuni-mainz.dearxiv.orgarxiv.org Actinium isotopes, particularly neutron-rich ones, are situated in the central region where octupole deformation is expected. arxiv.org

Various theoretical frameworks are utilized:

Large-scale nuclear shell-model calculations: These calculations have shown good agreement with experimental data for magnetic-dipole moments, electric-quadrupole moments, and nuclear spins of actinium isotopes. aps.org

Configuration interaction and coupled-cluster methods: These advanced computational techniques are employed to calculate atomic structure properties, including energy levels, transition amplitudes, lifetimes, g-factors, and magnetic dipole and electric quadrupole hyperfine structure constants for low-lying states of neutral actinium. researchgate.netmariannasafronova.com

Hartree-Fock method: This method has been used to predict parameters of electric-dipole (E1) transitions in actinium. arxiv.orgmariannasafronova.com

Octupole-quadrupole model and Nilsson model: These models are applied to interpret the level structures and hindrance factors observed in alpha decay, particularly in the transition regions where properties of different nuclear models may mix. researchgate.net

These models provide critical insights into the complex interplay of protons and neutrons within the nucleus, helping to elucidate the fundamental nuclear structure properties of actinium isotopes. arxiv.orgresearchgate.net

Theoretical Predictions and Validation of this compound Decay Properties

Theoretical predictions for this compound's decay properties are continuously refined and validated against experimental data. New theoretical calculations of actinium levels aim to precisely determine various atomic level properties, which are crucial for understanding the complex atomic spectra of actinides. arxiv.orgresearchgate.netmariannasafronova.com These calculations predict parameters such as energy levels, transition amplitudes, and lifetimes, which are then compared with experimental measurements. researchgate.net

Validation efforts show good agreement with existing experimental energy levels, which helps to benchmark the theoretical accuracy and identify areas for further development in theoretical methodologies. arxiv.orgresearchgate.net The accuracy of these calculations is important for extracting nuclear properties from high-resolution laser-spectroscopy experiments. arxiv.org

Despite advancements, challenges remain, particularly in bridging the gap between theoretically predicted yields and measured yields in the production of certain actinium isotopes. nih.gov Continued research in theoretical modeling and experimental validation is essential for a complete understanding of this compound's decay characteristics and its role in nuclear physics.

Advanced Production and Supply Methodologies for Actinium 227

Reactor-Based Production Routes via Radium-226 (B75914) Irradiation

The most established method for producing significant quantities of Actinium-227 involves the neutron irradiation of Radium-226 targets. nih.gov This process leverages the high neutron flux available in specialized nuclear reactors to transmute the radium target into the desired actinium isotope.

The fundamental principle of this production method is the capture of a neutron by a Radium-226 nucleus. Oak Ridge National Laboratory (ORNL) utilizes its High Flux Isotope Reactor (HFIR) for this purpose. isotopes.govornl.gov The process begins with Radium-226 targets being irradiated within the reactor. ornl.gov The nuclear reaction sequence is as follows:

Neutron Capture: A Radium-226 (²²⁶Ra) atom captures a neutron to become Radium-227 (²²⁷Ra).

²²⁶Ra(n,γ)²²⁷Ra

Beta Decay: The newly formed Radium-227 is unstable and rapidly undergoes beta decay, transforming into this compound (²²⁷Ac). aps.org

For this process to be efficient, a high flux of thermal neutrons is preferred. nih.gov However, tailoring the neutron energy spectrum can optimize the production of this compound. google.com The use of epithermal neutrons (neutrons with energies above the thermal range) can enhance the production rate of this compound while reducing the creation of less desirable by-products. google.com

Table 1: Key Parameters for Reactor-Based this compound Production
ParameterDescriptionSource
Target MaterialRadium-226 (²²⁶Ra), often in the form of Radium Carbonate (RaCO₃). google.comornl.gov
Facility TypeHigh Flux Nuclear Reactor (e.g., HFIR at ORNL). isotopes.govornl.gov
Primary Reaction²²⁶Ra(n,γ)²²⁷Ra → ²²⁷Ac + β⁻ aps.org
Neutron SpectrumPrimarily thermal neutrons, with optimization possible using epithermal neutrons. nih.govgoogle.com

Maximizing the yield and purity of this compound requires careful optimization of both the target's physical and chemical form and the conditions under which it is irradiated.

Target Configuration:

Chemical Form: Radium-226 carbonate is a convenient form for the target material because it is insoluble in water, making it suitable for use in water-cooled reactors and simplifying post-irradiation chemical processing. google.com

Physical Form: Researchers at ORNL have developed methods to improve target preparation. The traditional process involved pressing a radium carbonate-aluminum composite into ten individual pellets, a two-week-long process with repeated radiation exposure. ornl.gov A newer method uses a single, seamless aluminum liner with aluminum powder caps to press and seal the radium carbonate, significantly reducing preparation time and radiation dose to workers. ornl.gov

Irradiation Parameters:

Neutron Spectrum Tailoring: The production of an undesirable by-product, Thorium-228, can occur if the newly formed this compound captures another neutron (²²⁷Ac(n,γ)²²⁸Ac → ²²⁸Th + β⁻). aps.org this compound has a high capture cross-section for thermal neutrons. google.com To mitigate this, the neutron spectrum can be tailored by using strong thermal neutron absorbers like erbium or europium to shield the this compound. google.com This shaping of the neutron spectrum to favor epithermal neutrons enhances the production of this compound from Radium-226 while suppressing the unwanted secondary capture by this compound. google.com

Irradiation Time: The duration of irradiation is a critical parameter that must be balanced to maximize this compound production while limiting the formation of Thorium-228. google.com The optimal period depends on the specific reactor's neutron flux and operating schedule. google.com

The use of Radium-226 as a target material presents significant handling challenges due to its radiological properties. isotopes.gov

High Radioactivity: Radium-226 is a highly radioactive substance, necessitating robust safety protocols and specialized facilities for handling. nih.gov

Gaseous Progeny: A primary challenge is the management of Radon-222 (B88996) (²²²Rn), the direct decay daughter of Radium-226. google.comsnmjournals.org Radon-222 is a radioactive gas with a 3.8-day half-life, which poses a contamination and inhalation hazard. nih.govgoogle.com To address this, targets must be enclosed in specially designed "radon-tight" sealed capsules to contain the gas during the lengthy irradiation periods, which can last for weeks. google.com The physical design of the target, such as using compacted powders, provides void space between particles to accommodate the helium and Radon-222 atoms generated from Radium-226 decay. google.com

Accelerator-Based Production of this compound as a By-product

While the primary goal of irradiating Thorium-232 with high-energy protons is to produce Actinium-225 for medical applications, this compound is invariably formed as a long-lived, co-produced radioisotope. actineer.comresearchgate.netnih.gov

In this method, a high-energy proton beam bombards a Thorium-232 target, causing a spallation reaction. This complex nuclear reaction ejects multiple nucleons (protons and neutrons) from the thorium nucleus, resulting in a wide array of different radioisotopes, including Actinium-225. actineer.commdpi.com

This production route is being developed under the U.S. Department of Energy's Tri-Lab Effort, involving Brookhaven National Laboratory (BNL), Los Alamos National Laboratory (LANL), and Oak Ridge National Laboratory (ORNL). nih.govtennessee.edu While this method can produce large quantities of Actinium-225, a key challenge is the simultaneous production of this compound. mdpi.comnih.gov Because this compound is an isotope of the desired Actinium-225, it cannot be chemically separated from the final product. researchgate.net The presence of the long-lived this compound (half-life of 21.77 years) is a significant concern for the radiochemical purity of the Actinium-225 product. actineer.comnih.govnih.gov

The yield of this compound in the proton irradiation of Thorium-232 is determined by the reaction's cross-section, which is a measure of the probability of that specific nuclear reaction occurring. The cross-section is dependent on the energy of the incident protons.

Researchers have conducted experiments to measure these cross-sections and have used simulation codes to model the expected yields. tennessee.eduarxiv.org Experimental data for the production of this compound from Thorium-232 targets show that the cross-section reaches a peak value at specific proton energies. arxiv.org For example, calculations show the cross-section for the ²³²Th(p,x)²²⁷Ac reaction reaches approximately 26 millibarns (mb) at a proton energy of 100 MeV. arxiv.org The amount of this compound produced is an important impurity that must be quantified; it is typically found to be between 0.1% and 0.3% of the Actinium-225 activity at the end of bombardment. researchgate.netmdpi.comnih.gov

Table 2: Selected Experimental and Calculated Cross-Sections for the ²³²Th(p,x)²²⁷Ac Reaction
Proton Energy (MeV)Reaction Cross-Section (mb)Data Source
75~142 (for Th-228, related channel) arxiv.org
100~26 arxiv.org
165~0.7 (for Ra-228, related channel) arxiv.org

Note: Cross-section data can vary between different experimental measurements and theoretical models. The values presented are indicative of the reaction probabilities at different energies.

Compound and Isotope Reference Table

Table 3: List of Compounds and Isotopes Mentioned
NameSymbol/Formula
Actinium-225²²⁵Ac
This compound²²⁷Ac
Actinium-228²²⁸Ac
ErbiumEr
EuropiumEu
HeliumHe
Radium-223 (B1233065)²²³Ra
Radium-226²²⁶Ra
Radium-227²²⁷Ra
Radium CarbonateRaCO₃
Radon-222²²²Rn
Thorium-227 (B1209163)²²⁷Th
Thorium-228²²⁸Th
Thorium-232²³²Th

Recovery and Purification of this compound from Legacy Radioactive Sources

The sustainable production of this compound (Ac-227) heavily relies on the innovative use of legacy radioactive materials, which are historical radioactive sources that are no longer in use. These materials provide a crucial starting point for the extraction of Radium-226 (Ra-226), the direct precursor to Ac-227. The primary legacy sources for Ac-227 production are obsolete medical devices and aged actinium-beryllium neutron sources. ornl.govenergy.gov

The process of recovering and purifying Ac-227 from these legacy sources is a multi-step radiochemical undertaking that demands specialized facilities and expertise. Oak Ridge National Laboratory (ORNL) is a key institution with the necessary infrastructure and experience to handle these materials safely and efficiently. ornl.govornl.gov The general methodology for processing these legacy sources, particularly those containing Ra-226, involves several key stages:

Dismantling and Initial Processing: The legacy devices are first carefully dismantled within shielded hot cells to safely access the Ra-226 containing components. ornl.gov

Dissolution: The Ra-226 material is dissolved to bring it into a liquid phase, making it amenable to chemical separation. Initially, caustic solutions were employed for this purpose. ornl.goveteda.org However, as will be discussed in the subsequent section, advancements have led to the adoption of more efficient acidic dissolution methods. ornl.goveteda.org

Purification of Radium-226: The dissolved Ra-226 undergoes extensive purification to remove any impurities that could interfere with the subsequent irradiation process or contaminate the final Ac-227 product. This purification is critical for ensuring the quality and safety of the resulting radioisotope. ornl.gov

Target Fabrication: The purified Ra-226 is then fabricated into small, sealed targets suitable for irradiation in a high-flux nuclear reactor. ornl.govenergy.gov

Irradiation: These targets are irradiated in a facility such as ORNL's High Flux Isotope Reactor (HFIR), which provides the high neutron flux necessary to transmute Ra-226 into Ac-227. ornl.govenergy.gov

Post-Irradiation Processing: Following irradiation, the targets are dissolved, and the Ac-227 is chemically separated from the remaining Ra-226 and other byproducts. ornl.gov This separation is a critical step and often employs techniques like ion exchange chromatography. isotopes.gov

Final Purification: The separated Ac-227 undergoes a final purification stage to ensure it meets the stringent requirements for medical use. ornl.gov

A similar, albeit less common, approach involves the recovery of Ac-227 from legacy actinium-beryllium neutron sources. This process also involves the dissolution of the source material, followed by chemical separation techniques such as co-precipitation with thorium fluoride (B91410) and subsequent purification using anion exchange chromatography to isolate the Ac-227. acs.org

The following interactive data table summarizes the key stages in the recovery and purification of Ac-227 from legacy Ra-226 sources.

StageDescriptionKey Objective
Legacy Source AcquisitionCollection of disused medical devices and other sources containing Radium-226.Secure a reliable supply of starting material.
DismantlingSafe disassembly of legacy devices in shielded hot cells.Access the Radium-226 containing components.
DissolutionDissolving the Radium-226 material into a liquid solution.Prepare the material for chemical separation.
Radium-226 PurificationRemoval of impurities from the Radium-226 solution.Ensure the quality of the irradiation target.
Target FabricationCreation of sealed targets from the purified Radium-226.Prepare the material for safe and efficient irradiation.
IrradiationTransmutation of Radium-226 to this compound in a high-flux reactor.Produce the desired this compound isotope.
Chemical SeparationSeparation of this compound from unreacted Radium-226 and byproducts.Isolate the this compound.
Final PurificationFinal purification of the isolated this compound.Meet the high-purity standards for medical applications.

Scalability and Efficiency Enhancements in this compound Production

The increasing demand for Ac-227, primarily for its use in targeted alpha therapies, has necessitated significant enhancements in the scalability and efficiency of its production. energy.goveteda.org A major advancement in this area has been the development of an improved chemical processing method at Oak Ridge National Laboratory. ornl.goveteda.org

Increased Actinium Yield: The acidic process has been shown to increase the amount of Ac-227 that can be recovered from the irradiated targets. ornl.goveteda.org

Minimized Waste Production: The new method generates less radioactive waste, which is a significant advantage in terms of both environmental impact and the cost and complexity of waste management. ornl.goveteda.org

Optimized Processing Timeframe: The acidic dissolution process is faster than the previous caustic method, which contributes to a more efficient production workflow. ornl.goveteda.org

Easier Radium Recycling: The process also simplifies the recycling of the unconsumed Ra-226, a valuable and scarce resource. ornl.goveteda.org

The scalability of Ac-227 production has been demonstrated through the establishment of a long-term supply agreement. The U.S. Department of Energy Isotope Program and Bayer have entered into a 10-year contract to ensure a reliable supply of Ac-227 to meet the demand for the prostate cancer drug Xofigo®. ornl.goveteda.orgisotopes.govgoogle.com This contract underscores the confidence in the production capabilities at facilities like ORNL and their ability to scale up production to meet market needs. ornl.goveteda.org

Further research into ion exchange chromatography continues to refine the purification process, aiming for higher recovery rates and purity levels. Studies have shown that a two-step sequence of cation exchange and extraction chromatography can effectively remove radionuclidic impurities, with recovery rates of the desired actinium isotopes being greater than or equal to 98%. researchgate.netnih.gov The optimization of factors such as the pH of the loading solution and the composition of the rinse solutions in cation exchange chromatography has been shown to achieve over 90% recovery of Ac-225 (an isotope of actinium often produced alongside Ac-227 in different production routes) with minimal impurities. mdpi.com

The following interactive data table provides a comparative overview of the previous and current methodologies for Ac-227 production, highlighting the efficiency gains.

ParameterPrevious Method (Caustic Dissolution)Current Method (Acidic Dissolution)Impact of Enhancement
Actinium Yield BaselineIncreasedMore efficient use of starting materials.
Waste Production BaselineMinimizedReduced environmental impact and disposal costs.
Processing Timeframe BaselineOptimized (Reduced)Faster production cycles.
Radium Recycling More ComplexSimplifiedConservation of a valuable resource.

Radiochemistry and Advanced Separation Science of Actinium 227

Fundamental Solution Chemistry of Actinium(III) Ions

The solution chemistry of actinium is governed by its position as the first member of the actinide series and the largest trivalent cation. Its behavior in aqueous media is characterized by a stable +3 oxidation state, a strong tendency to form hydrated ions, and coordination chemistry driven primarily by electrostatic interactions.

Hydrolysis and Aqueous Speciation Studies of Actinium-227

In aqueous solution, actinium predominantly exists as the hydrated actinium(III) ion, [Ac(H₂O)ₓ]³⁺. Due to the large ionic radius of Ac³⁺, it accommodates a high number of water molecules in its inner coordination sphere. X-ray Absorption Fine Structure (XAFS) spectroscopy studies have been instrumental in characterizing this species.

Research has determined that the Ac-aquo ion has a coordination number of 10.9 ± 0.5, meaning it is surrounded by approximately 11 water molecules. nih.govacs.org This is the only known homoleptic aquo complex to exhibit an 11-coordinate structure, highlighting the unique chemistry of actinium as the largest +3 ion. nih.gov The average bond distance between the actinium ion and the oxygen atoms of the coordinated water molecules (Ac–OH₂O) has been measured to be 2.63(1) Å. nih.govacs.org

Like other trivalent actinides and lanthanides, the Ac³⁺ ion undergoes hydrolysis, particularly as the pH of the solution increases. This process can be represented by the following equilibrium:

[Ac(H₂O)ₓ]³⁺ + H₂O ⇌ [Ac(OH)(H₂O)ₓ₋₁]²⁺ + H₃O⁺

While the strong tendency of tetravalent actinides to hydrolyze is well-documented, the hydrolysis of trivalent actinides like actinium occurs in less acidic conditions. nih.gov The speciation of actinium in aqueous solution is therefore highly dependent on pH, with the unhydrolyzed aqua ion being the dominant species at low pH. As pH rises, hydrolyzed species and potentially polynuclear complexes begin to form, although detailed thermodynamic data for actinium hydrolysis constants remain limited due to the challenges of working with 227Ac.

Coordination Chemistry and Ligand Complexation of this compound

The coordination chemistry of this compound is dictated by its large ionic radius and the predominantly electrostatic nature of its bonding with ligands. nih.gov This results in the formation of kinetically labile complexes, with structural diversity limited mainly by steric hindrance between ligands. nih.gov

Experimental studies have provided insight into the coordination of Ac³⁺ with various ligands. In hydrochloric acid solutions, Ac³⁺ coordinates with both water molecules and chloride ions. Spectroscopic and computational investigations have measured the Ac–Cl and Ac–OH₂O interatomic distances to be 2.95(3) Å and 2.59(3) Å, respectively. nih.govosti.gov These studies also suggest that Ac³⁺ coordinates more inner-sphere chloride ligands than smaller actinides like Am³⁺ under similar conditions. osti.gov

The complexation of actinium with chelating agents is critical for its application in various fields. The stability of these complexes is a key parameter. For instance, the formation constant (log βML) of Ac³⁺ with the siderophore-based chelator 3,4,3-LI(1,2-HOPO) has been determined through spectrofluorimetric competition titrations. The conditional stability constant for the [AcIII(HOPO)]¹⁻ complex was found to have a log β'ML value of 17.0(1), contributing to the limited library of actinium thermodynamic data. nih.gov

Table 1: Selected Coordination Data for Actinium(III) Complexes
Complex SpeciesCoordination Number (CN)BondBond Distance (Å)Measurement TechniqueReference
[Ac(H₂O)ₓ]³⁺10.9 ± 0.5Ac–O2.63(1)XAFS nih.govacs.org
Ac(III) in HCl solutionNot specifiedAc–Cl2.95(3)XAFS nih.govosti.gov
Ac(III) in HCl solutionNot specifiedAc–O2.59(3)XAFS osti.gov

Redox Behavior and Ionic State Stability of this compound

In aqueous solutions, actinium is most stable in the +3 oxidation state. nih.gov The electronic configuration of Ac³⁺ ([Rn]) provides it with significant stability, making it the overwhelmingly predominant ionic state in solution chemistry. Its redox potential is such that it is not readily oxidized or reduced under typical aqueous conditions.

However, some limited evidence suggests that the +2 oxidation state may be accessible. A radiopolarographic reduction study observed a reduction half-wave potential for aqueous solutions of Ac³⁺, which was attributed to the potential formation of the Ac²⁺ ion. nih.gov Despite this observation, the +3 state remains the only significant oxidation state for actinium in practical applications and environmental conditions. The stability of the Ac³⁺ ion is a cornerstone of its predictable chemical behavior, particularly in the development of separation techniques and chelation strategies.

Chromatographic Separation Techniques for this compound Purification

The purification of this compound from its parent isotopes, decay progeny, and other impurities is essential for its use. Chromatographic techniques, particularly ion exchange and extraction chromatography, are the primary methods employed to achieve the high levels of radiochemical and chemical purity required.

Ion Exchange Chromatography for this compound from Parent Isotopes and Impurities

Ion exchange chromatography is a foundational technique for the separation of actinium. This method exploits the differences in affinity of various ions for a solid-phase ion exchange resin. Both cation and anion exchange resins are used in multi-step purification schemes.

A common approach involves using a strong cation exchange resin, such as Dowex 50WX8 or AG50W, to separate trivalent actinium from tetravalent thorium (e.g., its parent 227Th) and other spallation or fission products. nih.govgoogle.com In acidic solutions (e.g., <0.5M nitric acid), Ac³⁺ and other trivalent cations like lanthanides, as well as divalent ions like Ra²⁺, will adsorb onto the cation exchange resin. google.com Tetravalent ions like thorium can be eluted under specific conditions, or the retained ions can be selectively stripped from the column using different concentrations of acids or complexing agents.

Anion exchange chromatography is also employed, often to remove impurities that form anionic complexes in concentrated acid solutions. For example, a sample can be passed through an AG 1X8 anion exchange resin in 7-8 M HNO₃. Under these conditions, thorium binds to the resin while Ac³⁺ and its decay daughters can be eluted. nih.govresearchgate.net Combining cation and anion exchange steps allows for the effective removal of a wide range of contaminants, including radiolanthanides and residual thorium. nih.govresearchgate.net

Extraction Chromatography Utilizing Specific Resins (e.g., DGA, UTEVA) for Enhanced Selectivity

Extraction chromatography (EXC) combines the selectivity of solvent extraction with the convenience of column chromatography and is highly effective for 227Ac purification. triskem-international.com Resins containing specific extractant molecules immobilized on an inert support offer superior selectivity compared to traditional ion exchange.

DGA Resin: Resins based on diglycolamide (DGA) extractants show a very high affinity for trivalent actinides and lanthanides in nitric acid solutions. soton.ac.ukeichrom.com Branched DGA resin is particularly useful for separating Ac³⁺. acs.org In a typical procedure, a solution containing 227Ac and its decay products in nitric acid (e.g., 6 M HNO₃) is loaded onto a DGA column. The DGA resin strongly retains Ac³⁺ while its divalent daughter, 223Ra²⁺, and other impurities can be washed away. acs.org The purified actinium can then be eluted using dilute acid. This method has proven effective for separating actinium from both its decay progeny and from lanthanides. acs.org

UTEVA Resin: UTEVA (Uranium and TEtraValent Actinides) resin is used for the selective separation of uranium and tetravalent actinides like thorium. triskem-international.com While DGA resin retains trivalent ions like Ac³⁺, UTEVA resin can be used in series to remove tetravalent impurities like 227Th. soton.ac.ukeichrom.com For example, thorium can be retained on a UTEVA column from a nitric acid medium while actinium passes through. researchgate.net

The sequential use of different extraction chromatography resins, often in combination with ion exchange, provides a robust and highly selective method for producing high-purity this compound. nih.govosti.gov A two-step sequence involving cation exchange followed by extraction chromatography has been shown to quantitatively remove radiolanthanides and achieve a decontamination factor from thorium of ≥10⁶. nih.govresearchgate.net

Table 2: Application of Specific Resins in this compound Chromatography
Resin TypeTarget Element(s) RetainedTypical Mobile Phase (Load)Application in Ac-227 PurificationReference
DGA (Branched)Ac³⁺, Trivalent Lanthanides/Actinides~6 M HNO₃Separates Ac³⁺ from Ra²⁺ and other decay progeny. acs.org
UTEVATh⁴⁺, U, Pu, Np (tetravalent actinides)Nitric AcidRemoves parent 227Th and other tetravalent impurities. researchgate.nettriskem-international.com
Dowex 50WX8 (Cation Exchange)Ac³⁺, Ra²⁺, Trivalent Lanthanides&lt;0.5 M HNO₃Initial separation of Ac and Ra from bulk thorium target. google.com
AG 1X8 (Anion Exchange)Th⁴⁺ (as anionic complex)7-8 M HNO₃Removes Th impurities while eluting Ac³⁺. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Trace this compound Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for the quality control of this compound radiopharmaceuticals, ensuring high radiochemical purity. Reverse-phase HPLC is commonly employed to separate the radiolabeled product from free actinium and other impurities.

In a typical analysis of an Ac-225/227 labeled peptide, a C18 column, such as a HICHROM Vydac 218MS (4.6 × 250 mm, 5 μm), is utilized. The separation is achieved using a gradient elution with a flow rate of 1 mL/min. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). UV detection, typically at 220 nm, is used to identify the peptide, while fractions are collected for subsequent radiochemical characterization using gamma spectroscopy or other radiological detectors. nih.gov

For instance, in the quality control of a DOTA-conjugated peptide radiolabeled with Ac-225/227, HPLC analysis can confirm a radiochemical purity of over 95%. The chromatogram would show a distinct peak for the radiolabeled peptide, for example at a retention time of 11.7 minutes, well-separated from any unbound Ac-227 or other impurities. nih.gov High-purity germanium (HPGe) detectors can be used to analyze the collected fractions to quantify the activity of Ac-227 and its decay daughters, confirming the isotopic purity of the final product. nih.gov The isotopic purity of Actinium-225, defined as the percentage of Ac-225 relative to all actinium isotopes, can be determined to be as high as 98.46% in the isolated radiolabeled peptide fraction. nih.gov

Table 1: HPLC Parameters for Ac-227 Labeled Peptide Analysis nih.gov

Parameter Specification
Technique Reverse-phase High-Performance Liquid Chromatography
System Agilent
Column HICHROM Vydac 218MS C18 (4.6 × 250 mm, 5 μm)
Flow Rate 1 mL/min
UV Detection 220 nm
Injection Volume 20 µL

| Total Separation Time | 35 minutes |

Solvent Extraction Methodologies for this compound Isolation

Solvent extraction is a cornerstone of this compound purification, enabling its separation from parent isotopes, decay products, and target materials. The development of highly selective ligands and innovative extraction systems is crucial for obtaining high-purity Ac-227 for various applications.

The selective separation of trivalent actinides like Ac(III) from chemically similar lanthanides and other interfering ions is a significant challenge. Research has focused on designing ligands that exhibit high affinity and selectivity for Ac(III).

One promising class of ligands is the 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) family. rsc.org These ligands have been shown to be effective for the selective extraction of trivalent actinides from nitric acid media. rsc.org Structural modifications to the BTBP framework, such as the development of CyMe₄–BTBP, play a crucial role in optimizing extraction performance. rsc.org Computational methods, including Density Functional Theory (DFT) and machine learning, are being used to screen vast libraries of BTBP-based ligands to predict their stability constants for Ac-227 extraction, thereby accelerating the discovery of more efficient extractants. rsc.org

Another highly effective ligand is 3,4,3-LI(1,2-HOPO), which demonstrates extremely high affinity for tetravalent ions like Thorium(IV) but very low affinity for Ac(III). nih.gov This differential affinity allows for a straightforward method to selectively isolate actinium from its thorium decay products or target material. nih.gov In the presence of 3,4,3-LI(1,2-HOPO), the extraction of Pu(IV) by HDEHP is significantly different from that of Ac(III), highlighting the potential for highly selective separations. nih.gov

The N,N,N′,N′-tetraoctyl diglycolamide (TODGA) ligand has also been explored for Ac(III) separation, particularly in synergistic extraction systems. rsc.org

Table 2: Ligands for Selective this compound Extraction

Ligand Class Example Ligand Key Selectivity
BTBP Family CyMe₄–BTBP Trivalent Actinides over Lanthanides rsc.orgrsc.org
Hydroxypyridinonate 3,4,3-LI(1,2-HOPO) Tetravalent Actinides (e.g., Th⁴⁺) over Ac³⁺ nih.gov

| Diglycolamide | TODGA | Trivalent Actinides and Lanthanides rsc.orgresearchgate.net |

Microfluidic systems, or "lab-on-a-chip" devices, offer significant advantages for the solvent extraction of actinides, including this compound. These systems manipulate fluids in microliter volumes, leading to more efficient mixing, precise process control, and reduced consumption of reagents and samples. rsc.org This reduction in sample volume is particularly beneficial in radiochemical analysis, aligning with the ALARA (As Low As Reasonably Achievable) principle for minimizing radiation exposure. nih.govmanchester.ac.uk

Microfluidic devices have been developed for the separation of uranium from trace elements using UTEVA® chromatographic resins, demonstrating the potential for automated and efficient actinide separations. nih.gov While much of the work is still at the laboratory scale and often focuses on single metal extraction, the potential for separating targeted metals from co-present elements is being explored. tandfonline.com For instance, microfluidic systems have been successfully used for the separation of Ac-225 from its parent Ra-226 using cation exchange resins, achieving high purity comparable to conventional chromatography. researchgate.netornl.gov

These miniaturized platforms can be coupled with online analytical tools like inductively coupled plasma mass spectrometry (ICP-MS) or alpha liquid scintillation counters, enabling real-time analysis with minimal operator interaction. nih.govtandfonline.com The development of robust materials for these devices, such as thermoplastics compatible with strong mineral acids, is crucial for their application in nuclear material separations. lanl.gov

To enhance the selectivity of this compound separations, synergistic extraction and the use of masking agents are employed. Synergistic extraction occurs when the extractive capability of a mixture of extractants is greater than the sum of their individual effects. A notable example is the enhancement of trivalent actinide extraction by tetra-n-octyldiglycolamide (TODGA) from hydrochloric acid when certain trivalent metal ions (like Fe³⁺, Ga³⁺, or Bi³⁺) that form anionic chloride complexes are present. researchgate.net This effect can increase the extraction efficiency by several orders of magnitude and has been applied to the separation of actinium from dissolved stainless steel. researchgate.net The synergistic effect is believed to arise from the formation of a complex containing the actinide ion, three TODGA molecules, and three anionic metal chloride ions. researchgate.net

Masking agents are used to prevent the co-extraction of interfering ions. In the separation of Ac(III), a masking agent can be used to reduce the extraction of divalent impurities such as Ra(II). rsc.org Concurrently, a secondary ligand with high selectivity for tetravalent impurities, such as 3,4,3-LI(1,2-HOPO) for Th(IV), can be employed to further purify the actinium fraction. rsc.orgnih.gov This multi-ligand approach allows for a highly selective separation of Ac-227 from a complex mixture of elements. rsc.org

Precipitation and Electrodeposition Techniques for this compound Sources

The preparation of thin, uniform sources is essential for accurate alpha spectrometry measurements of this compound. Precipitation and electrodeposition are two common techniques used for this purpose.

Co-precipitation is often used as a pre-concentration step in the analysis of Ac-227 in environmental samples. For instance, Ac-227 can be co-precipitated with lead sulfate (B86663) (PbSO₄) from rock samples dissolved in acid. whoi.edu In the determination of Ac-227 in urine, co-precipitation with barium sulfate is an initial step, followed by separation and purification. rsc.org For the final source preparation for alpha spectrometry, cerium fluoride (B91410) (CeF₃) micro-precipitation is a reliable method to create a thin, homogenous deposit. whoi.eduresearchgate.net

Electrodeposition is another widely used method for preparing high-resolution alpha sources. This technique involves the deposition of actinium onto a conductive disk, typically stainless steel or platinum, from an electrolyte solution under an applied current. cas.cnresearchgate.net Optimal conditions for the electrodeposition of Ac-227 include controlling the pH of the electrolyte (typically between 1.0 and 2.0), the electric current (0.15–0.35 A), and the stirring rate (60–120 rpm). cas.cn The electrolyte is often an acidic aqueous solution, with the pH adjusted using nitric acid or ammonium (B1175870) hydroxide. cas.cn While this method can produce high-quality sources with minimal impurities, the efficiency can be affected by the low concentration of the actinium solution and variations in the applied voltage. cas.cn

Table 3: Comparison of Ac-227 Source Preparation Techniques

Technique Principle Common Application Key Parameters
Co-precipitation Precipitation of Ac-227 with a carrier (e.g., PbSO₄, BaSO₄) Pre-concentration from complex matrices whoi.edursc.org Carrier selection, pH, reagent concentration
Micro-precipitation Formation of a thin precipitate (e.g., CeF₃) directly on a filter Final source preparation for alpha spectrometry whoi.eduresearchgate.net Precipitating agent, reaction conditions

| Electrodeposition | Deposition of Ac ions onto a cathode from an electrolyte | Preparation of high-resolution alpha sources cas.cn | pH, current, voltage, electrolyte composition, time |

Methodological Challenges and Advances in Radiochemical Processing of this compound

The radiochemical processing of this compound presents several significant challenges. One of the primary issues is the presence of the long-lived Ac-227 isotope as an impurity in Ac-225 produced from thorium targets. nih.govnrc.gov The similar chemical properties of these isotopes make their separation difficult, requiring robust and highly selective purification methods. nih.gov

Furthermore, Ac-227 and its daughter products are often present in very low concentrations in environmental and geological samples, necessitating sensitive and efficient pre-concentration and separation techniques to isolate them from the bulk matrix. whoi.edu The presence of chemically similar rare-earth elements can also interfere with actinium separation, requiring the development of highly selective ligands and separation schemes. akjournals.com

Advances in separation science are addressing these challenges. The development of automated microfluidic systems offers a path towards more efficient, safer, and faster radiochemical separations with reduced waste generation. nih.govresearchgate.net The design and synthesis of new, highly selective ligands, guided by computational chemistry, are improving the ability to separate Ac(III) from interfering ions. rsc.org Additionally, innovative strategies combining synergistic extraction with the use of masking agents are enhancing the purity of the final Ac-227 product. rsc.orgresearchgate.net The coupling of advanced separation techniques with highly sensitive analytical methods like mass spectrometry is also enabling more accurate and reliable quantification of trace levels of Ac-227. geotraces.orgifremer.fr

Actinium 227 Generator Systems and Design Principles

Design and Development of Actinium-227/Thorium-227 (B1209163)/Radium-223 (B1233065) Generator Systems

The production of ²²³Ra for pharmaceutical use frequently relies on a radionuclide generator where the parent nuclide ²²⁷Ac is adsorbed onto a column material google.com. ²²⁷Ac is primarily produced via the neutron irradiation of a Radium-226 (B75914) (²²⁶Ra) target in a nuclear reactor nih.govsnmjournals.org. This process involves the ²²⁶Ra(n,γ)²²⁷Ra β⁻→ ²²⁷Ac reaction acs.org. Challenges in ²²⁷Ac production from ²²⁶Ra include the high radioactivity of the ²²⁶Ra target, the gaseous ²²²Rn daughter, and the limited availability of ²²⁶Ra nih.govsnmjournals.org. Innovations in target design, such as tailoring the neutron spectrum to enhance ²²⁷Ac production by exposing ²²⁶Ra to epithermal neutrons (between 20 eV and 1 KeV) while shielding the produced ²²⁷Ac from thermal neutrons, have been explored to improve efficiency google.com. Sealed capsules designed to be "radon tight" are also crucial to contain ²²²Rn during irradiation google.com.

Generator systems for ²²⁷Ac/²²⁷Th/²²³Ra are typically designed as extraction chromatographic columns researchgate.net. These systems aim to strongly retain ²²⁷Ac and its immediate daughter ²²⁷Th on the column while allowing ²²³Ra to be eluted google.com. A common approach involves a multi-column solid phase extraction system google.com. For instance, a ²²³Ra composition, which may contain ²²⁷Ac and ²²⁷Th contaminants, is passed through a first column (Column A) containing a thorium-specific resin, such as UTEVA resin (dipentyl pentylphosphonate), to absorb ²²⁷Th google.com. The eluate from Column A, containing ²²³Ra and ²²⁷Ac, then passes through a second column (Column B) with an actinium-specific resin, such as DGA resin (N, N, N′, N′-tetra-n-octyldiglycolamide), to absorb ²²⁷Ac google.com. The ²²³Ra typically remains in the mobile phase and can be collected google.com. This sequential separation allows for the recovery of purified ²²³Ra, while the retained ²²⁷Ac and ²²⁷Th can be recovered for future use or further processing eichrom.comgoogle.com.

Elution Chemistry Optimization for Efficient Daughter Product Recovery

Optimization of elution chemistry is critical for achieving high purity and yield of the daughter products (²²⁷Th and ²²³Ra) while ensuring the efficient recovery and preservation of the parent ²²⁷Ac eichrom.com. The mobile phase, or eluent, typically consists of acidic solutions, with hydrochloric acid (HCl) or nitric acid (HNO₃) being commonly preferred google.com.

Different concentrations of these acids are used to selectively elute the radionuclides based on their varying affinities for the column resins:

Radium-223 (²²³Ra) Elution: ²²³Ra generally exhibits weak retention on both thorium-specific (e.g., UTEVA) and actinium-specific (e.g., DGA) resins under certain conditions, allowing it to be eluted with relatively dilute acid solutions eichrom.comgoogle.com. For instance, ²²³Ra can be eluted from ²²⁷Ac/²²⁷Th generators with 1 M HCl or HNO₃ researchgate.net.

Thorium-227 (²²⁷Th) Elution: ²²⁷Th is strongly retained on thorium-specific resins like UTEVA, with its affinity increasing with higher nitric acid concentrations google.com. After ²²³Ra elution, ²²⁷Th can be recovered from UTEVA resin using 0.5 M HCl eichrom.com.

This compound (²²⁷Ac) Recovery: ²²⁷Ac is strongly retained on DGA resin google.com. After the elution of ²²³Ra and ²²⁷Th, the ²²⁷Ac can be stripped from the DGA resin using weak acids, such as 0.05 M HCl, or concentrated nitric acid (e.g., greater than 10 M HNO₃) depending on the specific generator design and desired subsequent use eichrom.comgoogle.com. The ability to recover ²²⁷Ac efficiently is crucial for the long-term operation and economic viability of the generator system eichrom.com.

An example of an elution sequence for a stacked UTEVA and DGA resin system involves loading the ²²⁷Ac/²²⁷Th/²²³Ra source in 4 M HNO₃. ²²³Ra is collected in the initial eluate. The UTEVA/DGA stack is then rinsed with 3 M HNO₃. Subsequently, the UTEVA and DGA columns are separated. ²²⁷Th is recovered from the UTEVA resin with 0.5 M HCl, and ²²⁷Ac is stripped from the DGA resin with 0.5 M HCl eichrom.com. This process ensures high purity of ²²⁷Th and ²²³Ra in small volumes while preserving the ²²⁷Ac source material eichrom.com.

Long-Term Performance, Stability, and Radiochemical Purity of Generator Eluates

The long half-life of ²²⁷Ac (21.77 years) makes it an ideal parent for a long-term operating generator, allowing for continuous and reliable supply of its daughter radionuclides acs.orgresearchgate.net. The stability of the generator system over extended periods is paramount for its practical application. Generators have been demonstrated to operate for over two years, allowing for repeated "milking" of daughter products acs.org.

Maintaining high radiochemical purity of the eluted products is a critical aspect, especially for medical applications. Impurities, such as residual parent ²²⁷Ac or intermediate daughter ²²⁷Th in the ²²³Ra product, must be minimized google.com. Even very low amounts of these nuclides are unacceptable in pharmaceutical products google.com. Radiochemical purity is typically assessed using techniques like gamma spectrometry, radio-instant thin-layer chromatography (radio-iTLC), and high-pressure liquid chromatography (HPLC) nih.govresearchgate.net.

The concatenated decay of ²²⁷Ac through ²²⁷Th to ²²³Ra introduces complexity to quality control, as the radionuclide mixture evolves over time nih.gov. For instance, ²²⁷Th decays by alpha-particle emission to ²²³Ra, which further decays through a cascade of alpha and beta particles, ending with stable ²⁰⁷Pb nih.gov. This decay chain means that the radiopharmaceutical formulation contains a dynamic mixture of radionuclides nih.gov. Studies have investigated the impact of ²²⁷Ac presence on radiolabeling efficiency and radiopharmaceutical quality control, showing that while high yields and purity can be achieved, subtle differences may be detectable nih.gov. The ability to separate ²²⁷Th from its mother ²²⁷Ac and ²²³Ra, and ²²³Ra from ²²⁷Ac and ²²⁷Th, is crucial for obtaining purified products nih.gov.

The generator design aims to ensure that the ²²⁷Ac source is preserved and continuously purified from chemical and radiological impurities with each elution cycle eichrom.com. This allows for the regeneration of the microgenerator, providing a sustainable source of high-purity daughter radionuclides researchgate.net.

Innovation in Generator Matrix Materials and Configuration

Recent research has explored the use of inorganic resins as alternatives to organic resins, which are generally considered to have higher irradiation resistance acs.org. Examples of inorganic sorbents evaluated for the separation of radium and actinium include alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) anl.gov. These inorganic materials have shown the capability to fractionate ions in dilute acid matrices anl.gov.

A notable innovation is the development of core-shell microspheres, such as SiO₂@TiO₂ microspheres acs.org. These materials, comprising an inert SiO₂ core and an active TiO₂ shell, offer several advantages:

Higher specific surface area: Provides more active sites for radionuclide adsorption acs.org.

Excellent chemical stability: Contributes to the long-term performance of the generator acs.org.

Abundant active sites: Enhances the retention capacity for parent radionuclides acs.org.

Improved irradiation resistance: Compared to organic resins, inorganic core-shell materials are expected to withstand the harsh radioactive environment better acs.org.

While the immediate focus of some studies involving SiO₂@TiO₂ microspheres has been on ²²⁸Th-²²⁴Ra generators, the principles and benefits of such innovative materials are applicable to other actinide generator systems, including those involving ²²⁷Ac acs.org. The use of these materials aims to provide reliable radionuclide supply with high purity and elution efficiency, even over multiple cycles acs.org.

In terms of configuration, the use of stacked columns, where different resins are arranged in series to achieve multi-step separation, represents a key design principle for these generators eichrom.comgoogle.com. This allows for the selective retention and elution of specific radionuclides based on their chemical properties and interaction with the chosen matrix materials.

Data Table

RadionuclideHalf-lifeTypical Eluent for RecoveryCommon Resins for Retention
This compound (²²⁷Ac)21.77 years nih.gov0.05 M HCl or >10 M HNO₃ eichrom.comgoogle.comDGA resin eichrom.comgoogle.com
Thorium-227 (²²⁷Th)18.7 days nih.gov0.5 M HCl eichrom.comUTEVA resin eichrom.comgoogle.com
Radium-223 (²²³Ra)11.43 days nih.gov1 M HCl or HNO₃ researchgate.netNot retained on UTEVA/DGA under elution conditions eichrom.comgoogle.com

Advanced Analytical Methodologies and Detection of Actinium 227

Alpha Spectrometric Methods for Actinium-227 and Daughter Quantification

Alpha spectrometry is a crucial technique for quantifying ²²⁷Ac, primarily by measuring the alpha emissions of its ingrown daughter nuclides, such as ²²⁷Th and ²²³Ra google.comresearchgate.netunil.ch. This compound itself is predominantly a beta-emitter, with only about 1.2% decaying via alpha emission usgs.gov. Therefore, its alpha-emitting daughters, which establish secular equilibrium, are typically measured to determine the ²²⁷Ac activity google.comresearchgate.net.

Effective sample preparation is paramount for reliable alpha spectrometric analysis of ²²⁷Ac, ensuring a clean source for measurement and high chemical recovery. Several techniques are employed:

Cerium Fluoride (B91410) Micro-precipitation: This method is widely used for preparing actinium fractions for alpha spectrometric measurement whoi.eduresearchgate.netmblwhoilibrary.orgeichrom.comresearchgate.net. It involves co-precipitation of actinium with cerium fluoride (CeF₃) whoi.eduresearchgate.netmblwhoilibrary.orgeichrom.com. For instance, in geological samples (water and rock), after acid digestion or total dissolution, actinium can be separated using extraction chromatographic techniques, such as a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) column, followed by cerium fluoride micro-precipitation for alpha spectrometric measurement whoi.eduresearchgate.netmblwhoilibrary.orgeichrom.com. Recoveries of actinium using this method have been reported to be 80 ± 8% for water samples (n=14) and 70 ± 12% for rock samples (n=30) whoi.edumblwhoilibrary.org. The minimum detectable activities (MDA) ranged from 0.017 to 0.5 Bq kg⁻¹ for both matrices whoi.edumblwhoilibrary.org. Another approach involves pre-concentrating ²²⁷Ac and separating it from calcium using titanium phosphate (B84403) co-precipitation, followed by DGA resin separation and cerium fluoride micro-precipitation for alpha spectrometry researchgate.net. This yielded a minimal detection limit of 0.03 ± 0.01 Bq L⁻¹ for water samples researchgate.net.

An example of recovery data for cerium fluoride micro-precipitation is presented in the table below:

Sample MatrixMean Recovery (%)Standard Deviation (%)Number of Analyses (n)Minimum Detectable Activity (Bq kg⁻¹)
Water808140.017 - 0.5
Rock7012300.017 - 0.5

Accurate quantification of ²²⁷Ac and its daughters by alpha spectrometry requires careful detector calibration and spectrum deconvolution, especially given the complex alpha decay chain of ²²⁷Ac. The decay chain of ²²⁷Ac produces several alpha-emitting daughters, including ²²⁷Th, ²²³Ra, ²¹⁹Rn, ²¹⁵Po, and ²¹¹Bi, each with distinct alpha energies nih.govwikipedia.org.

In-growth Measurement: Since ²²⁷Ac itself is primarily a beta emitter, its activity is often determined indirectly by measuring the in-growth of its alpha-emitting daughters, particularly ²²⁷Th and ²²³Ra google.comresearchgate.netunil.ch. A common approach involves counting the sample twice: an initial count to determine the recovery of a tracer (e.g., ²²⁵Ac or ²²⁹Th/²²⁵Ac) and a second count after a sufficient in-growth period (e.g., 30-90 days or >100 days) to allow the alpha-emitting daughters of ²²⁷Ac to reach secular equilibrium google.comresearchgate.neteichrom.comresearchgate.net. The activity of ²²⁷Ac is then calculated from the measured activities of the ingrown daughters google.comresearchgate.net.

Spectrum Deconvolution: The alpha spectrum from a sample containing ²²⁷Ac and its progeny can be complex due to overlapping alpha peaks from different nuclides. For example, ²²⁷Th and ²²³Ra contribute significantly to the alpha spectrum researchgate.net. ¹⁵Po is a short-lived progeny whose counting efficiency can depend on the counter dead time nih.gov. Spectrum deconvolution techniques are necessary to resolve these overlapping peaks and accurately quantify each component. This involves fitting the observed spectrum with known alpha energies and branching ratios of the decay chain members. For instance, the ²²⁷Ac activity can be obtained by measuring the ingrown ²²⁷Th and ²²³Ra activities in the 5.38–6.10 MeV region researchgate.net.

Gamma Spectrometric Techniques for this compound Progeny and Impurity Characterization

While ²²⁷Ac itself does not emit significant gamma radiation suitable for direct quantification, gamma spectrometry is invaluable for characterizing its gamma-emitting progeny and identifying impurities in ²²⁷Ac samples google.comscirp.orgscirp.org.

High-Purity Germanium (HPGe) detectors are widely used in gamma spectrometry due to their excellent energy resolution, which allows for precise identification and quantification of individual radionuclides based on their characteristic gamma-ray energies nih.gov.

Progeny Characterization: HPGe detectors are used to quantify ²²⁷Ac indirectly by measuring the gamma emissions from its daughter nuclide, ²²⁷Th google.com. The in-growth of ²²⁷Th from ²²⁷Ac can be monitored, and the ²²⁷Ac activity can be calculated from the measured ²²⁷Th activity google.com. This approach is particularly useful for assessing the radionuclidic purity of ²²³Ra pharmaceuticals, where ²²⁷Ac is a critical impurity google.com. For regulatory compliance, the maximum in-growth period for ²²⁷Th from ²²⁷Ac should ideally not exceed two days to avoid significant decay of ²²³Ra google.com.

Impurity Characterization: HPGe detectors can identify and quantify other gamma-emitting impurities in ²²⁷Ac samples that might arise from production processes or natural backgrounds. This ensures the purity of the ²²⁷Ac stock, which is crucial for research and potential applications. For example, analysis of ²²⁵Ac products (often produced from thorium targets) using HPGe detectors can determine radioactive purity, with reported purities reaching 94.7% after initial separation cas.cn.

Liquid Scintillation Counting (LSC) for this compound Activity Determination

Liquid Scintillation Counting (LSC) is a versatile technique for determining the activity of ²²⁷Ac, particularly advantageous for samples containing both alpha and beta emitters, as it can differentiate between them using pulse-shape discrimination google.comscirp.orgnih.govscirp.orgresearchgate.net.

Direct and Indirect Measurement: LSC can be used to measure the activity concentrations of solutions containing ²²⁷Ac and its progeny, such as ²²³Ra, in equilibrium nih.govresearchgate.net. While ²²⁷Ac is primarily a beta emitter, LSC can measure its low-energy beta transitions scirp.orgnih.govscirp.orgresearchgate.net. For short-lived alpha-emitting progenies like ²¹⁵Po, the counting efficiency in LSC can be dependent on the counter dead time nih.govresearchgate.net.

Efficiency Determination: Counting efficiencies in LSC are determined using models, such as the free parameter model, which accounts for various alpha, beta, and beta/gamma branches in the decay chain nih.govresearchgate.net. Techniques like the CIEMAT/NIST efficiency tracing technique, using ³H as a tracer, have been applied for ²²⁷Ac solutions nih.govresearchgate.net.

Advantages: LSC, especially low-level LSC using instruments like the Quantulus Low Level Spectrometer, offers a fast and reliable method for measuring organic and aqueous liquid phases containing alpha and beta emitters scirp.orgscirp.org. It allows for reduced sample activity and shorter count times compared to gamma spectroscopy, which is beneficial when many samples need to be analyzed rapidly scirp.orgscirp.org. LSC can also provide alpha and beta spectra, allowing for analysis of radionuclidic purity scirp.orgscirp.org.

Mass Spectrometry for Trace this compound Analysis (e.g., ICP-MS, AMS)

Mass spectrometry, particularly Multi-Collection Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS), has emerged as a highly feasible, sensitive, and reliable technique for the determination of trace levels of this compound. periodic-table.iot3db.ca This method offers significant advantages over traditional radiometric techniques, such as alpha spectrometry, by providing improved accuracy and enabling the analysis of smaller sample volumes. periodic-table.iot3db.ca

A common analytical protocol for this compound using MC-ICPMS involves a multi-step process:

Isotope Dilution : Samples are spiked with a known quantity of a different actinium isotope, typically Actinium-225 (Ac-225), which serves as a yield tracer. This spike allows for the correction of chemical losses during sample preparation and purification. t3db.ca Actinium-225 is often "milked" from a Thorium-229 (Th-229) solution. t3db.ca

Preconcentration : Actinium isotopes are preconcentrated from the sample matrix. For seawater samples, manganese co-precipitation is an effective preconcentration technique, with reported yields ranging from 87% to 98%. t3db.ca

Chromatographic Purification : Following preconcentration, the actinium fraction undergoes rigorous purification using chromatographic methods to separate this compound from interfering elements, including its decay products (Thorium and Radium) and other matrix components. periodic-table.iot3db.ca Anion exchange resins, such as Dowex AG1x8, and extraction chromatographic columns like TODGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin, are commonly employed for this purpose. t3db.caeasychem.org This separation is crucial to minimize isobaric interferences during mass spectrometric analysis. t3db.ca

MC-ICPMS Measurement : The purified actinium solution is then introduced into the MC-ICPMS for isotopic ratio determination. The instrument measures the ratio of this compound to the Actinium-225 spike, from which the initial this compound concentration in the sample is calculated. t3db.ca

Detailed Research Findings and Performance : Research has demonstrated the capability of MC-ICPMS to achieve very low detection limits for this compound. For instance, a detection limit of approximately 1 ag/kg (10⁻¹⁸ g/kg) has been achieved for 10-liter seawater samples. periodic-table.io Further optimization has shown detection limits as low as 0.3 ag/kg for 30-liter seawater samples. t3db.ca The chemical yield of the ion exchange protocol can be as high as 88%. t3db.ca

A sensitivity test using successive dilutions of an Actinium solution with a 1:1 ratio of Actinium-225 and this compound demonstrated the method's linearity and accuracy, with measured concentrations showing good agreement with theoretical values. t3db.ca

While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly effective, Accelerator Mass Spectrometry (AMS) was also mentioned in the context of trace analysis. However, the provided search results primarily detail the application and performance of ICP-MS for this compound detection.

Table 1: Performance Metrics of MC-ICPMS for this compound Analysis in Seawater

ParameterValueSample VolumeReference
Detection Limit (avg)1 ag/kg10 L periodic-table.io
Detection Limit (low)0.3 ag/kg30 L t3db.ca
Chemical Yield88% (ion exchange)N/A t3db.ca
Chemical Yield87-98% (Mn preconc.)10 L t3db.ca

Coincidence Counting and Advanced Correlation Techniques for this compound Decay Chains

Given that this compound is a beta-emitter with a relatively low alpha emission probability (1.38% of decays), direct measurement by alpha spectrometry can be challenging. nih.gov Therefore, analytical strategies often leverage the ingrowth and decay of its more radiometrically active progeny.

Radium Delayed Coincidence Counting (RaDeCC) : RaDeCC is a widely used and popular method for the analysis of this compound, particularly in water samples. nih.govt3db.caeasychem.org This technique relies on the unique decay characteristics of the this compound decay chain. This compound decays to Thorium-227 (B1209163) (half-life 18.7 days), which then decays to Radium-223 (B1233065) (half-life 11.4 days). Radium-223 subsequently decays through a series of short-lived alpha-emitting daughters, including Radon-219 (half-life 3.96 seconds) and Polonium-215 (half-life 1.781 milliseconds). nih.govnih.gov

The RaDeCC system operates by:

Sample Preparation : this compound in water samples is quantitatively adsorbed onto a manganese dioxide (MnO2)-coated acrylic fiber. nih.goveasychem.org

Ingrowth Period : The fiber is then allowed to sit for approximately 90 days to enable the ingrowth of Radium-223 and its short-lived progeny to establish secular equilibrium with the parent this compound. nih.goveasychem.org

Coincidence Counting : The system then measures the short-lived alpha-alpha decay pair of Radon-219 and Polonium-215. The delayed coincidence between the alpha particles emitted by these two radionuclides allows for their selective detection, significantly reducing background interference and improving sensitivity. nih.gov

RaDeCC has become a standard method for this compound analysis in seawater within international programs like GEOTRACES. t3db.ca

Gamma Spectrometry : Gamma spectrometry can also be utilized for the determination of this compound by evaluating the characteristic gamma peaks of its short-lived progeny radionuclides, specifically Thorium-227, Radium-223, and Radon-219. The gamma peak of Thorium-227 at 236.0 keV is frequently preferred for this evaluation. However, when using gamma spectrometry for this compound, it is often necessary to perform coincidence summation corrections to account for the complex decay scheme and cascading gamma emissions.

Alpha Spectrometry with Daughter Ingrowth : While direct alpha emission from this compound is minor, alpha spectrometry can be made more efficient by measuring its alpha-emitting daughters, Thorium-227 (5.59-6.04 MeV) or Radium-223 (5.24-5.87 MeV), after a period of ingrowth. This approach involves chemical separation of actinium from other radionuclides, followed by a waiting period for daughter ingrowth, and then alpha spectroscopic measurement of the daughter products. nih.goveasychem.org Chemical recoveries for Actinium in such methods, particularly those involving ion exchange columns, have been reported in the range of 50-60%, though DGA extraction chromatography has shown higher recoveries of 70-80%. nih.goveasychem.org

Table 2: Key Isotopes in this compound Decay Chain for Radiometric Detection

IsotopeHalf-lifeDecay ModeRelevance to DetectionPubChem CID
This compound21.77 yearsβ⁻ (98.2%), α (1.38%)Parent radionuclide, difficult direct alpha detection105152
Thorium-22718.7 daysαGamma spectrometry (236.0 keV), alpha spectrometry (daughter ingrowth)61806
Radium-22311.4 daysαRaDeCC, alpha spectrometry (daughter ingrowth), gamma spectrometry6335825
Radon-2193.96 secondsαRaDeCC, gamma spectrometry115137
Polonium-2151.781 msαRaDeCC6337584
Bismuth-2112.14 minutesα, β⁻Part of decay chain6337633
Lead-207 (B76081) (stable)StableN/AFinal stable product of decay chain6335497

Environmental Behavior and Radioactive Waste Management Research of Actinium 227

Radioactive Waste Management for Actinium-227 Bearing Materials

Disposal Concepts for this compound Waste and Decommissioning Considerations

The management and disposal of this compound waste require robust strategies due to its relatively long half-life and the highly radioactive nature of its decay chain, which includes multiple alpha-emitting daughters nih.govwikipedia.orgresearchgate.net.

Disposal Concepts for this compound Waste

The widely accepted approach for the final disposal of higher activity radioactive wastes, including those containing this compound, is deep geological disposal service.gov.ukworld-nuclear.org. This method aims to isolate the waste deep underground within stable geological formations, preventing harmful quantities of radioactivity from reaching the surface environment service.gov.uk.

A core principle of geological disposal facilities (GDFs) is the multi-barrier concept, where both natural geological barriers and engineered barriers work in concert to contain and isolate radioactive wastes service.gov.ukworld-nuclear.org. Engineered barriers may include the waste form itself, the waste container, and buffer materials surrounding the container service.gov.uk.

For Ac-227 and other actinides, immobilization into durable waste forms is a critical step in predisposal management arpansa.gov.au. Crystalline waste forms, such as phosphates like monazite (B576339) (LnPO₄) and brabantite (CaAn(PO₄)₂), are extensively studied due to their robust framework structures, which allow for ion exchange and exhibit high durability and resistance to radiation researchgate.net. These materials are considered promising for the chemical separation and inclusion of actinides within stable matrices researchgate.net. Additionally, cementitious and bitumen matrices are utilized for immobilizing various radioactive waste streams researchgate.net.

The heat generated by radioactive decay, particularly from fission products and minor actinides, is a significant factor limiting the disposal density in geological repositories oecd-nea.org. While Ac-227 itself is not a primary heat generator compared to some other radionuclides, its presence in waste streams alongside other heat-generating isotopes necessitates careful consideration of repository design and potentially extended interim storage periods to allow for decay and heat reduction oecd-nea.org. Radioactive waste should be treated and conditioned to enhance its long-term safety and security, meeting the waste acceptance criteria of the designated disposal facility arpansa.gov.au.

Decommissioning Considerations

Decommissioning involves the systematic process of dismantling and decontaminating facilities that have handled radioactive materials, ensuring that residual radioactivity is reduced to safe levels or removed for disposal. For facilities dealing with this compound, specific considerations are in place, particularly concerning financial assurance and waste management.

In the United States, if a license includes this compound and the possession limit exceeds 10 microcuries (µCi), financial assurance for decommissioning is required at the time of licensing snmjournals.orgisotopes.govisotopes.gov. This financial assurance ensures that funds are available to cover the costs of safely decommissioning the facility at the end of its operational life snmjournals.orgisotopes.govnrc.gov.

Table 3: Decommissioning Financial Assurance Threshold for this compound (US NRC Context)

RadionuclideFinancial Assurance ThresholdRequirementSource
This compound> 10 µCiFinancial Assurance Required at Licensing isotopes.govisotopes.gov

Key aspects of decommissioning radioactive facilities include the minimization of radioactive waste generated during the process nrc.gov. Decommissioning waste materials, including those containing this compound, are not released as clean waste but are typically shipped to off-site licensed radioactive waste processing facilities for survey, processing, and ultimate disposal nrc.gov.

The decay chain of this compound includes Radium-223 (B1233065), which can further decay to produce radon gas nih.govresearchgate.net. Therefore, waste containing radium, whether as a parent or daughter product, poses a potential risk of radon release, necessitating careful management in storage facilities to prevent its dispersion into the air arpansa.gov.au. Regulatory bodies, such as the U.S. Nuclear Regulatory Commission (NRC), provide consolidated decommissioning guidance, including screening values for common radionuclides in soil, which are applied during site characterization and remediation efforts nrc.gov.

Advanced Research Applications of Actinium 227 in Non Clinical Domains

Role of Actinium-227 as a Neutron Source in Radiography and Radiochemical Investigations

This compound plays a crucial role as an efficient neutron source, particularly when combined with beryllium. This application leverages the alpha particles emitted by Ac-227 and its decay products, which then interact with beryllium through an (α,n) nuclear reaction, producing neutrons wikipedia.orgwikipedia.orgresearchgate.net. The reaction is represented as:

wikipedia.org

This characteristic makes this compound-beryllium (Ac-227Be) neutron sources valuable in various non-clinical research areas:

Neutron Radiography: Ac-227Be neutron sources are employed in neutron radiography, a non-destructive imaging technique that uses neutrons instead of X-rays to visualize the internal structure of materials. Neutrons interact differently with matter compared to X-rays, allowing for the inspection of materials opaque to X-rays or the differentiation of elements with similar atomic numbers but different neutron cross-sections wikipedia.orgresearchgate.netiaea.org.

Tomography: Similar to radiography, neutron tomography utilizes these sources to create three-dimensional images of objects, providing detailed insights into their composition and internal features wikipedia.orgresearchgate.net.

Radiochemical Investigations: Ac-227Be neutron sources are also used in various radiochemical investigations. These can include studies on neutron-induced fission, where the mass distribution of fission products is analyzed wikipedia.orgresearchgate.netiaea.org. For instance, radiochemical studies have been conducted on the mass distribution in the neutron-induced fission of this compound itself, revealing predominantly asymmetric mass distribution with a distinct, albeit small, symmetric peak iaea.org.

Neutron Probes: These sources are applied in neutron probes, which are standard devices for measuring the quantity of water in soil and for assessing moisture/density in highway construction for quality control. They are also utilized in well-logging applications wikipedia.orgwikipedia.org.

The high activity of Ac-227 makes it about 150 times more active than radium, contributing to its value in neutron production nih.govebsco.comrsc.org.

Calibration Sources for Advanced Radiation Detection Systems

This compound and its decay products are utilized as calibration sources for advanced radiation detection systems due to their well-characterized decay chain and emission of various types of radiation (alpha, beta, and gamma) nih.govnih.govresearchgate.net.

Complex Decay Chain: Ac-227 is a beta emitter with a 21.6-year half-life, and its principal decay products include thorium-227 (B1209163) (18.5-day half-life) and radium-223 (B1233065) (11.4-day half-life), along with other short-lived isotopes like radon, bismuth, polonium, and lead nih.gov. In equilibrium with its decay products, Ac-227 becomes a powerful source of alpha particles nih.gov. This complex decay scheme, involving multiple alpha and beta emissions, provides a broad spectrum of energies that can be used for calibrating detectors across different energy ranges researchgate.netnih.gov.

Gamma Spectroscopy Calibration: For gamma spectroscopy, the gamma rays emitted by Ac-227 and its daughters (e.g., Thorium-227, Radium-223, Lead-211, Bismuth-211) can be used to calibrate High-Purity Germanium (HPGe) detectors and other gamma detection systems nih.govresearchgate.netisotopes.gov. The known energies and intensities of these gamma lines allow for accurate energy and efficiency calibration of detection equipment.

Alpha and Beta Detector Calibration: Given that Ac-227 is primarily a beta emitter and its daughters are strong alpha emitters, it serves as a valuable source for calibrating alpha and beta radiation detection systems. This is particularly relevant for instruments used in radiation protection, environmental monitoring, and research involving alpha- and beta-emitting radionuclides nih.govpi-medical.nl.

Quality Control in Radiochemical Processing: In the context of producing other isotopes, such as Actinium-225 (Ac-225) for medical applications, the presence of Ac-227 as a contaminant or byproduct necessitates its detection and quantification for quality control. This requires robust radiation detection systems capable of distinguishing between different isotopes and their decay products, for which Ac-227 can serve as a reference nih.gov. Calibrated solutions of Ac-227 are commercially available for such purposes researchgate.net.

The use of Ac-227 as a calibration source is critical for ensuring the accuracy and reliability of radiation measurements in various scientific and industrial settings.

Computational and Theoretical Modeling in Actinium 227 Research

Nuclear Decay Data Modeling and Simulation for Actinium-227

Modeling and simulation of nuclear decay data for this compound are essential for predicting its behavior and the activity of its progeny. This compound decays primarily by beta-particle emission, leading to a series of short-lived alpha- and beta-emitting daughters, eventually reaching stable lead-207 (B76081) (Pb-207). researchgate.net The decay chain of this compound includes several important isotopes, as detailed in the table below.

IsotopeHalf-lifePrimary Decay ModeParent Isotope
This compound (Ac-227)21.772 yearsBeta emission (98.62%), Alpha emission (1.38%)Uranium-235 (B1209698) (decay product)
Thorium-227 (B1209163) (Th-227)18.7 daysAlpha emissionThis compound
Radium-223 (B1233065) (Ra-223)11.4 daysAlpha emissionThorium-227
Bismuth-211 (Bi-211)2.14 minutesAlpha emission (99.87%), Beta emission (0.13%)Lead-211
Lead-211 (Pb-211)36.1 minutesBeta emissionRadium-223
Polonium-211 (Po-211)0.516 secondsAlpha emissionBismuth-211
Lead-207 (Pb-207)Stable-Polonium-211

Note: Decay data for this compound and its progeny are crucial for various applications, including medical research where the dosimetric impact of Ac-227 and its daughters in radiopharmaceutical therapies is evaluated using pharmacokinetic modeling. researchgate.net

Radiochemical Process Simulations for this compound Separation and Purification

Radiochemical process simulations are vital for developing efficient and cost-effective methods for the separation and purification of this compound and its decay products. The purification of this compound from its parent isotopes and radioactive daughters, such as Thorium-227 and Radium-223, is a complex process due to their similar chemical properties and the need to achieve high purity. acs.orgingentaconnect.comnih.gov

Methods like anion exchange and liquid/liquid extraction chromatography are commonly employed. acs.orgingentaconnect.comnih.gov For instance, a combination of anion exchange (AG1-X8) and liquid/liquid extraction chromatography (branched DGA) has been used to purify this compound stock solutions. acs.org This process aims to separate Actinium(III) from tetravalent Thorium(IV) and divalent Radium(II) daughters. nih.gov The removal of radioactive daughters, particularly Thorium-227 and Radium-223, is critical for studies and the preparation of high-purity this compound for various applications. acs.orgnih.gov Simulations help optimize parameters such as acid concentrations and resin types to maximize recovery and minimize impurities. ingentaconnect.com

Environmental Transport and Fate Modeling of this compound

This compound serves as a valuable tracer for studying deep ocean circulation and vertical mixing processes due to its production in marine sediments from the decay of protactinium-231 (B1220923) and its subsequent remobilization into seawater. researchgate.netgeotraces.org Environmental transport and fate modeling of this compound involves complex reaction-transport models that incorporate several key parameters:

Molecular Diffusion: The movement of this compound through water and sediment pores. researchgate.net

Bioturbation: The disturbance of sediment by biological activity, which influences the distribution of isotopes. researchgate.net

Sedimentation: The deposition of particles, affecting the burial and release of this compound. researchgate.net

Distribution Coefficients (Kd values): These coefficients quantify the partitioning of this compound between solid phases (sediments) and pore water. researchgate.net Kd values for Actinium have been experimentally determined for deep-sea sediments, ranging from 3500 to 22,000 mL g⁻¹. researchgate.net

Fraction of Isotope Released (F): The proportion of each isotope released into pore water due to parent decay. researchgate.net

These models help estimate upwelling rates and quantify vertical eddy diffusivity coefficients in oceanic waters, providing insights into decadal-scale ocean dynamics. researchgate.net Despite its utility, research on this compound in the environment remains challenging due to its very low concentrations in the ocean, typically ranging from 0.83 to 90 mBq m⁻³ in seawater. researchgate.net

Quantum Chemical Calculations for this compound Speciation and Complexation

Quantum chemical calculations, including Density Functional Theory (DFT) and Molecular Dynamics Density Functional Theory (MD-DFT), are instrumental in elucidating the speciation and complexation behavior of this compound, particularly in its trivalent state (Ac(III)). acs.orgresearchgate.netnih.govacs.orgresearchgate.net Given the limited experimental data for actinium compounds, these computational methods provide critical insights into its coordination chemistry. nih.govresearchgate.net

Key findings from these calculations include:

Aquo Ion Characterization: Studies using MD-DFT have characterized the Actinium(III) aquo ion, Ac(H₂O)ₓ³⁺, revealing a large coordination number. For instance, an X-ray absorption fine structure (XAFS) study, supported by MD-DFT, showed approximately 10.9 ± 0.5 water molecules directly coordinated to the Ac(III) cation, with an average Ac-Oʜ₂ᴏ bond distance of 2.63(1) Å. acs.orgresearchgate.net MD-DFT calculations specifically modeled a single Ac(III) ion with 64 water molecules, showing coordination by 9 water molecules with Ac-Oʜ₂ᴏ distances between 2.61 and 2.76 Å over 8 picoseconds. acs.org

Ligand Complexation: DFT calculations have been applied to study the complexation of Ac(III) with various ligands, such as 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid (DOTA), a prominent chelating ligand used in radiopharmaceuticals. acs.org These studies indicate that, similar to large lanthanide ions like La³⁺, large actinide ions like Ac³⁺ prefer the twisted square antiprismatic (TSAP) conformer of the DOTA ligand. acs.org

Bonding Properties: Theoretical studies investigate the structural and bonding properties of Actinium complexes, including charge transfer data and topological properties of electron density distribution. researchgate.net Actinium(III) exhibits high affinities towards hard acids, such as charged oxophilic donors and fluoride (B91410), justifying its classification as a hard acid. researchgate.net

Comparison with Lanthanides and other Actinides: Computational studies often compare Actinium's coordination behavior with that of lanthanides (e.g., Lanthanum) and other actinides (e.g., Americium, Curium) due to their chemical similarities. acs.orgnih.govacs.orgresearchgate.net While Lanthanum(III) is often used as a surrogate for Actinium(III) due to similar chemical properties and only slightly smaller ionic radius, computational models have shown that Ac(III) exhibits unique coordination numbers and longer bond distances compared to other actinides and lanthanides. acs.orgnih.govresearchgate.net

These computational efforts contribute significantly to understanding Actinium's fundamental chemistry, which is crucial for advancing its applications, particularly in targeted alpha therapy. acs.orgresearchgate.net

Future Directions and Emerging Research Frontiers in Actinium 227 Science

Synergistic Research Opportunities at the Interface of Nuclear Physics, Radiochemistry, and Environmental Science

Synergistic research involving nuclear physics, radiochemistry, and environmental science is crucial for a comprehensive understanding and utilization of Actinium-227.

Nuclear Physics and Radiochemistry: The production of Ac-227, often from the neutron irradiation of radium-226 (B75914), involves complex nuclear reactions. Optimizing these processes requires a deep understanding of neutron capture cross-sections and decay chains. For instance, tailoring neutron spectra, particularly using epithermal neutrons between 20 eV and 1 KeV, can enhance Ac-227 production from radium-226 while minimizing the formation of undesirable byproducts like thorium-228. google.com Radiochemical separation techniques are essential for purifying Ac-227 from its parent isotopes and other contaminants. Innovations in extraction chromatography, such as the use of DGA (N,N,N′,N′-tetra-n-octyldiglycolamide) resin, have significantly improved the separation efficiency of actinium from complex matrices like water and rock samples. whoi.eduresearchgate.netmblwhoilibrary.org This includes achieving high recoveries (e.g., 80 ± 8% for water samples and 70 ± 12% for rock samples) and low minimum detectable activities. whoi.eduresearchgate.netmblwhoilibrary.org

Environmental Science: this compound serves as a valuable tracer for studying deep ocean mixing and upwelling rates due to its unique properties and remobilization from marine sediments. geotraces.orgresearchgate.net Research in environmental science focuses on understanding its distribution and behavior in natural systems. For example, studies have developed methods for determining Ac-227 in seawater using co-precipitation with MnO2, followed by chemical isolation and electrodeposition for alpha-spectrometric counting. researchgate.net The low concentrations of Ac-227 in the environment (e.g., 0 to 35 ag/kg in seawater) necessitate highly sensitive detection methods. geotraces.org Further interdisciplinary efforts are needed to investigate the mobility of actinium in aquatic and soil environments, particularly in the context of nuclear waste management and environmental monitoring. water.co.idiaea.orgieer.orgresearchgate.netclarku.edu

Addressing Challenges in Large-Scale Production and Advanced Radiochemical Processing of this compound

The large-scale production and advanced radiochemical processing of this compound present significant challenges that require ongoing innovation.

Production Challenges: Current production methods for Ac-227 primarily involve the neutron irradiation of radium-226 in nuclear reactors. nih.govornl.gov Challenges include the limited availability of radium-226, its high radioactivity, and the generation of radon-222 (B88996) gas as a decay product, which complicates target preparation and handling. google.comnih.goviaea.org Ensuring the containment of radon-222 during irradiation, especially for the 5-10 weeks required for Ac-227 production, is critical. google.com Another challenge is the co-production of other actinium isotopes, such as Actinium-225 (Ac-225), which can be a contaminant in Ac-227 production, and vice-versa. iaea.orggoogle.comnih.govsnmjournals.orgnih.govenergy.govisotopes.gov

Advanced Radiochemical Processing: Advances in radiochemical processing are essential to improve the yield and purity of Ac-227. Oak Ridge National Laboratory (ORNL) has developed improved separation methods, transitioning from caustic to acidic solutions for dissolving irradiated targets, which has increased actinium yield, minimized waste, and optimized processing time. ornl.govisotopes.gov This also facilitates the recycling of radium. ornl.gov Despite these advancements, the limited quantities of actinium available for research (often at microgram levels) and its high radioactivity continue to pose difficulties for comprehensive chemical analysis and characterization. acs.orgresearchgate.netosti.govresearchgate.net

Innovations in this compound Detection and Characterization Technologies

Innovations in detection and characterization technologies are vital for advancing this compound science, particularly given its low environmental concentrations and challenging radiometric properties.

Detection Technologies: Historically, Ac-227 has been difficult to measure due to its low concentrations in environmental samples. researchgate.netgeotraces.org However, advancements such as Radium Delayed Coincidence Counters (RaDeCC) and more sensitive mass spectrometers have improved detection capabilities. researchgate.net A new protocol utilizing isotope dilution, chromatographic purification, and Multi-Collection Inductively Coupled Plasma Mass Spectrometry (ICPMS) has achieved a detection limit of approximately 1 ag/kg in 10L seawater samples. geotraces.org Alpha spectrometry, often combined with extraction chromatographic techniques using DGA columns, is also employed for Ac-227 determination in geological samples. whoi.eduresearchgate.netmblwhoilibrary.org

Characterization Technologies: Characterizing the fundamental chemical properties of actinium, including its coordination chemistry, is challenging due to its radioactivity and limited availability. acs.orgresearchgate.netosti.govresearchgate.netlbl.govresearchgate.netnih.gov The first experimental characterization of the Actinium aquo ion, using X-ray absorption fine structure (XAFS) studies, revealed that 10.9 ± 0.5 water molecules coordinate to the Ac(III) cation with an Ac–OH₂O distance of 2.63(1) Å. acs.orgresearchgate.net This was a significant step in defining its basic properties. acs.org Further research is exploring how actinium interacts with different proteins and metal-trapping molecules to better understand its binding behavior, which is crucial for applications like targeted alpha therapy. lbl.gov Direct measurement of Ac-227 activity by alpha and beta spectrometry can be challenging due to its low alpha yield (1.38%) and interference from daughter decay products, necessitating alternative approaches like long-term storage for decay or chemical extraction of traces. osti.govcvut.cz

Interdisciplinary Approaches to Unraveling Remaining Fundamental Questions Regarding this compound Behavior

Despite advancements, several fundamental questions regarding this compound's behavior remain, necessitating interdisciplinary research.

Chemical Properties and Coordination Chemistry: The chemistry of actinium is still largely undefined compared to other elements, partly due to the scarcity of its isotopes for study. acs.orgosti.govresearchgate.net While its chemistry generally follows that of lanthanum, with similar properties but differences attributable to ionic radii, more in-depth understanding of its coordination chemistry is crucial. researchgate.netresearchgate.net Research is focused on developing efficient chelators for actinium, which is vital for its emerging applications in targeted alpha therapy. researchgate.netnih.gov

Environmental Mobility and Geochemistry: Understanding the long-term environmental behavior and mobility of Ac-227 in various geological and aquatic systems is essential for environmental safety and waste management. Studies on the mobility of radium, a decay product in the uranium series that includes Ac-227, provide insights into similar challenges. iaea.orgresearchgate.netclarku.edu Further research is needed to fully characterize the factors influencing Ac-227's transport and fate in complex natural environments.

Nuclear Structure and Decay Properties: While the basic decay scheme of Ac-227 is known, continued investigation into its nuclear structure and precise decay properties can refine existing models and potentially uncover new insights relevant to its applications and fundamental physics. Actinium can also be considered a system to study parity-nonconservation and time-reversal-invariance violation effects. researchgate.net

These future directions emphasize the need for collaborative efforts across nuclear physics, radiochemistry, environmental science, and materials science to fully harness the potential of this compound.

Q & A

Q. What are the primary decay pathways of Actinium-227, and how do they influence experimental design?

this compound undergoes β⁻ decay (98.62% probability) to form Thorium-227 and α decay (1.38%) to Francium-223 . This dual decay mode necessitates careful shielding and separation protocols to mitigate interference from daughter isotopes (e.g., ²²⁷Th, ²²³Fr) during experiments. For instance, β⁻ decay requires low-background counting setups, while α decay demands alpha spectrometry with energy discrimination to resolve overlapping peaks . Researchers must also account for the 21.77-year half-life when planning long-term studies, as isotopic equilibrium with decay products is achieved after ~185 days .

Q. How is this compound isolated and quantified in geological samples?

A validated method combines extraction chromatography using N,N,N',N'-tetraoctyldiglycolamide (DGA) resin with alpha spectrometry. Acid-leached rock or water samples are passed through DGA columns to selectively isolate Ac³⁺, followed by cerium fluoride micro-precipitation to prepare thin alpha sources. Recovery rates are 70–80%, with a minimum detectable activity of 0.017–0.5 Bq/kg . For seawater, MnO₂-coated acrylic fibers pre-concentrate Ac-227 before RaDeCC (Radium Delayed Coincidence Counting) to measure ingrown ²²³Ra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound activity measurements caused by isotopic interferences?

Discrepancies often arise from co-eluting isotopes (e.g., ²²⁸Th, ²²⁶Ra) or overlapping alpha spectra. Differential decay analysis is recommended: measure gross alpha activity over multiple half-lives (e.g., ²²⁷Th: 18.7 days, ²²³Ra: 11.4 days) to deconvolute contributions . Gamma spectrometry is ineffective for direct Ac-227 quantification due to weak gamma emissions, but gamma peaks from ²²⁷Th (236 keV) and ²²³Ra (269 keV) can validate decay-chain equilibrium .

Q. What methodological optimizations improve the accuracy of this compound neutron capture cross-section studies?

Neutron irradiation of ²²⁶Ra produces Ac-227, but its high thermal neutron capture cross-section (σ~500 barns) leads to competing ²²⁷Ac(n,γ)²²⁸Ac reactions, complicating yield calculations . To minimize this, use short irradiation times and low neutron fluxes. Post-irradiation, employ ion-exchange chromatography to separate Ac from Ra and Th isotopes, followed by gamma spectroscopy to quantify ²²⁸Ac (t₁/₂=6.15 hr) as a proxy for neutron flux interference .

Q. How should researchers design studies to account for this compound’s radiotoxicity in biological systems?

Ac-227’s radiotoxicity (150× radium’s activity) demands stringent protocols: use gloveboxes with HEPA filters, double-layer PPE, and lead-lined shielding (≥5 cm) . In vivo studies require microdosing (<1 ng/kg) to limit DNA damage and carcinogenic risks. Biodistribution assays should track Ac-227 via inductively coupled plasma mass spectrometry (ICP-MS) or gamma counting of ²²⁷Th progeny, with decay corrections applied to activity measurements .

Methodological Challenges and Solutions

Q. What strategies mitigate secular equilibrium disruptions in this compound decay-chain studies?

Secular equilibrium between Ac-227 and daughters (²²⁷Th, ²²³Ra, ²¹⁹Rn) is disrupted during chemical separations. To restore equilibrium, allow samples to decay for >5 half-lives of the longest-lived daughter (²²⁷Th: 18.7 days). For time-sensitive studies, mathematical corrections (e.g., Bateman equations) model ingrowth/decay kinetics .

Q. How can low-abundance this compound be detected in uranium-rich geological matrices?

In uranium ores, Ac-227 concentrations (~0.2 ppm) require pre-concentration via coprecipitation with Fe(OH)₃ or LaF₃. Subsequent separation using TRU resin (trialkyl phosphine oxide) reduces U/Th interference. Alpha spectrometry with PIPS detectors enhances resolution for low-energy α particles (e.g., 4.94 MeV from Ac-227) .

Data Interpretation and Validation

Q. How do researchers validate this compound measurements against certified reference materials?

Certified rock standards (e.g., USGS BCR-2) and spiked seawater samples are analyzed to validate recovery rates and detector efficiency. For example, Ac-227 activities in BCR-2 basalts (0.17–8.3 Bq/kg) align with ²³¹Pa equilibrium assumptions, confirming method accuracy . Interlaboratory comparisons using IAEA reference materials (e.g., IAEA-384 sediment) further ensure reproducibility .

Safety and Compliance

Q. What waste management protocols apply to this compound research?

Ac-227 waste must be stored in shielded containers labeled with isotope, activity, and decay date. Liquid waste is stabilized via cementation or mixed with bentonite for solidification. Decay storage (>100 years) is required until activity drops below 0.1 Bq/g, per IAEA guidelines .

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